N-Substituent Structural Differentiation vs. Unsubstituted Spiro[chroman-2,4'-piperidin]-4-one Core
The target compound bears an ethyl 4-oxobutanoate N-substituent, whereas the baseline spiro[chroman-2,4'-piperidin]-4-one core (without N-substitution or with simple alkyl/aryl groups) defines the reference comparator class. In the ACC inhibitor series, compound 38a (N-4-fluorobenzyl spirochromanone) exhibited an ACC IC₅₀ of 100 nM for ACC1 and 200 nM for ACC2, while compound 38k (a differently substituted analog) achieved IC₅₀ values of 8 nM and 15 nM, respectively—a >12-fold potency shift driven solely by N-substituent variation [1]. Although direct ACC IC₅₀ data for the target compound are not publicly available, the presence of the unique 4-oxobutanoate ester chain places it in a distinct SAR sub-region that is untested in published ACC inhibitor campaigns, precluding extrapolation of potency from existing N-alkyl/aryl analogs.
| Evidence Dimension | N-substituent identity and associated ACC inhibitory potency range within spiro[chroman-2,4'-piperidin]-4-one class |
|---|---|
| Target Compound Data | N-ethyl 4-oxobutanoate substituent; specific ACC IC₅₀ data not publicly available |
| Comparator Or Baseline | Compound 38a (N-4-fluorobenzyl): ACC1 IC₅₀ = 100 nM, ACC2 IC₅₀ = 200 nM; Compound 38k: ACC1 IC₅₀ = 8 nM, ACC2 IC₅₀ = 15 nM |
| Quantified Difference | >12-fold ACC IC₅₀ range across N-substituents in published series; target compound occupies untested substituent space |
| Conditions | In vitro ACC enzymatic inhibition assay (Shinde et al., 2009) |
Why This Matters
The >12-fold potency variation driven solely by N-substituent chemistry within this scaffold means that even closely related analogs cannot be assumed functionally equivalent, and the target compound's distinct N-substitution pattern represents a chemically unique entry point for SAR expansion.
- [1] Shinde P, Srivastava SK, Odedara R, et al. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorg Med Chem Lett. 2009;19(3):949-953. doi:10.1016/j.bmcl.2008.11.099. PMID: 19097787. View Source
